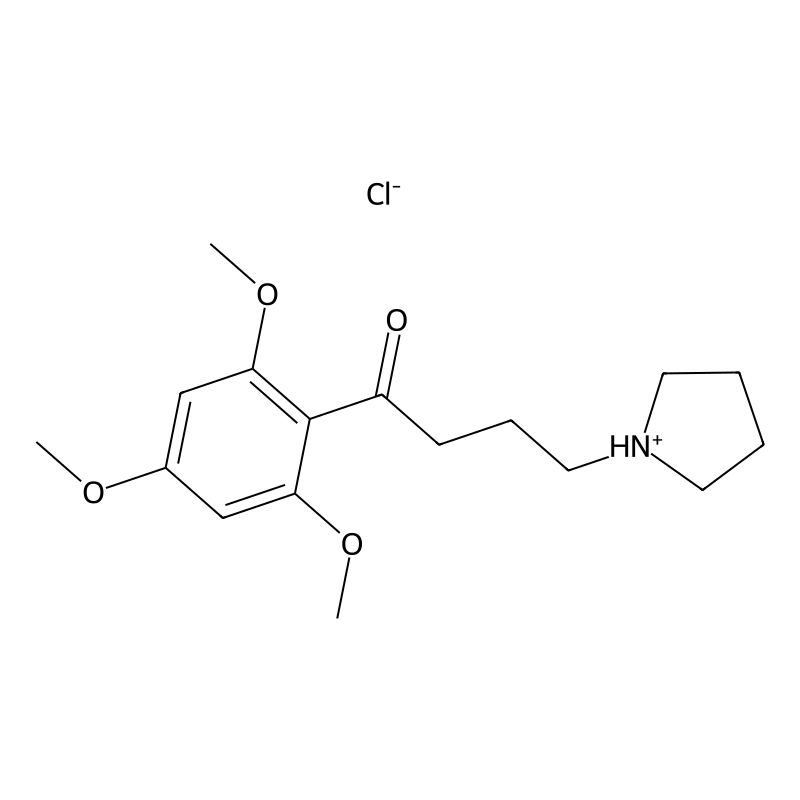

Buflomedil Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Buflomedil Hydrochloride is a highly water-soluble vasoactive agent and alpha-adrenoceptor antagonist historically utilized for peripheral arterial disease. In contemporary research and industrial procurement, it is primarily sourced as a critical reference standard for predictive toxicology and as a model active pharmaceutical ingredient (API) for advanced formulation development [1]. Unlike its free base counterpart, the hydrochloride salt exhibits a stable melting point of 192-193 °C and exceptional aqueous solubility (up to 63 mg/mL), remaining fully ionized at physiological pH . These physicochemical properties make it highly processable for aqueous assay media, hydrogel formulations, and electro-driven delivery systems, ensuring reproducible performance in both laboratory workflows and specialized industrial applications[2].

Procuring generic rheologic agents, such as pentoxifylline, as substitutes for Buflomedil Hydrochloride fails in specialized pharmacological and toxicological workflows[1]. While pentoxifylline is a common clinical alternative for vasodilation, it operates via phosphodiesterase inhibition and lacks the direct alpha-adrenergic antagonism and established hERG potassium channel liability (IC50 = 3.0 µM) that makes buflomedil an essential positive control in cardiotoxicity screening[2]. Furthermore, substituting the hydrochloride salt with the buflomedil free base severely compromises formulation compatibility; the free base lacks the high aqueous solubility and the necessary charge profile (pKa 10.15) required for electrically driven mucosal transport (iontophoresis) or stable aqueous assay media [3].

Aqueous Solubility and Iontophoretic Mucosal Flux

Buflomedil Hydrochloride provides a high aqueous solubility (63 mg/mL) and full ionization at physiological pH 6.28 (pKa 10.15), making it highly suitable for electrically assisted delivery. When formulated in a 2% hydroxyethyl cellulose (HEC) hydrogel, iontophoresis (1 mA/cm² for 10 min) achieved a mucosal delivery of 323.3 µg/cm², compared to a passive diffusion baseline of only 24.8 µg/cm² [1].

| Evidence Dimension | Mucosal delivery flux |

| Target Compound Data | 323.3 µg/cm² (via iontophoresis) |

| Comparator Or Baseline | 24.8 µg/cm² (passive diffusion baseline) |

| Quantified Difference | ~13-fold increase in delivery |

| Conditions | 10 min at 1 mA/cm² using a thin film (20 µmol Buflomedil HCl) |

Validates the hydrochloride salt as a highly suitable candidate for developing electrically assisted topical or mucosal delivery systems due to its quantified charge and solubility advantages over passive baselines.

hERG Channel Inhibition for Cardiotoxicity Benchmarking

Buflomedil is a known cardiotoxic agent that inhibits the hERG potassium channel, a critical liability in drug development [1]. It demonstrates an IC50 of 3.0 µM for hERG blockade, distinguishing it from non-cardiotoxic vasodilators like pentoxifylline, which lack this potent off-target effect [2].

| Evidence Dimension | hERG K+ channel inhibition (IC50) |

| Target Compound Data | 3.0 µM |

| Comparator Or Baseline | Pentoxifylline (lacks significant hERG blockade) |

| Quantified Difference | Highly potent micromolar hERG blockade vs. negligible blockade |

| Conditions | Patch-clamp techniques on mammalian lineage cells |

Essential for toxicology labs requiring a validated, quantifiable positive control for proarrhythmic risk and hERG screening assays.

Alpha-Adrenergic Receptor Antagonism Affinity

Buflomedil Hydrochloride acts as a direct alpha-adrenoceptor antagonist, exhibiting a Ki of 4.06 μM for the rat α1A-adrenergic receptor and 6.84 μM for the α1B-adrenergic receptor. In contrast, common rheologic substitutes like pentoxifylline act via phosphodiesterase inhibition and do not bind these specific adrenoceptors [1].

| Evidence Dimension | Receptor binding affinity (Ki) |

| Target Compound Data | Ki = 4.06 μM (α1A-AR) |

| Comparator Or Baseline | Pentoxifylline (PDE inhibitor, no direct α-AR affinity) |

| Quantified Difference | Specific micromolar α-AR antagonism vs. non-binding |

| Conditions | Rat alpha-adrenergic receptor binding assays |

Crucial for researchers needing a specific alpha-adrenoceptor antagonist reference rather than a general rheologic agent for vascular smooth muscle assays.

Predictive Cardiotoxicity and hERG Screening

Due to its established hERG K+ channel inhibition (IC50 = 3.0 µM), Buflomedil Hydrochloride is heavily utilized as a positive control and reference standard in preclinical safety pharmacology and patch-clamp assays to validate proarrhythmic risk models [1].

Advanced Transdermal and Mucosal Formulation Development

The compound's high aqueous solubility (63 mg/mL) and complete ionization at physiological pH make it an ideal model API for optimizing electrically assisted delivery systems, such as iontophoretic hydrogels, where it significantly outperforms passive diffusion [2].

Vascular Smooth Muscle Pharmacology

Procured for in vitro vascular reactivity studies, it serves as a reliable, quantifiable alpha-1 and alpha-2 adrenoceptor antagonist reference, offering a distinct mechanistic baseline compared to PDE inhibitors like pentoxifylline[3].

References

- [1] Computational Systems Toxicology and in silico. Eufemed.

- [2] Topical iontophoresis of buflomedil hydrochloride increases drug bioavailability in the mucosa. Ovid.

- [3] Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases. PubMed.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Dates

2: Neri C, Barbareschi M, Turrina S, De Leo D. Suicide by buflomedil HCl: a case report. J Clin Forensic Med. 2004 Feb;11(1):15-6. PubMed PMID: 15261008.

3: Sungthongjeen S, Puttipipatkhachorn S, Paeratakul O, Dashevsky A, Bodmeier R. Development of pulsatile release tablets with swelling and rupturable layers. J Control Release. 2004 Mar 5;95(2):147-59. PubMed PMID: 14980764.

4: Dubourg A, Scamuffa RF. An experimental overview of a new vasoactive drug: buflomedil HCl. Angiology. 1981 Oct;32(10):663-75. Review. PubMed PMID: 7034590.

Explore Compound Types